Ethyl 3-bromo-4-cyanobenzoate
Overview
Description
Ethyl 3-bromo-4-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the third position and a cyano group at the fourth position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-cyanobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-cyanobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), room temperature.
Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene or ethanol.
Major Products:
Substitution: Ethyl 3-methoxy-4-cyanobenzoate.
Reduction: Ethyl 3-bromo-4-aminobenzoate.
Coupling: Biaryl derivatives with various substituents.
Scientific Research Applications
Ethyl 3-bromo-4-cyanobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-cyanobenzoate depends on its specific application. In chemical reactions, the bromine atom and cyano group play crucial roles in determining the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing cyano group enhances the electrophilicity of the aromatic ring, facilitating the substitution process.
Comparison with Similar Compounds
Ethyl 3-bromo-4-cyanobenzoate can be compared with other similar compounds such as:
Ethyl 4-bromo-3-cyanobenzoate: Differing in the position of the bromine and cyano groups, leading to variations in reactivity and applications.
Ethyl 3-chloro-4-cyanobenzoate: Featuring a chlorine atom instead of bromine, which affects the compound’s reactivity and the types of reactions it undergoes.
Ethyl 3-bromo-4-nitrobenzoate: Containing a nitro group instead of a cyano group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 3-bromo-4-cyanobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 254.08 g/mol. The compound features a bromine atom at the 3-position and a cyano group at the 4-position on a benzoate ring, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine and cyano groups allows for electrophilic and nucleophilic reactions, which can modulate the activity of enzymes, receptors, and other macromolecules. These interactions may lead to alterations in cellular pathways, influencing processes such as:
- Enzyme Inhibition : this compound can act as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction.
- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with specific receptors or proteins involved in cellular communication.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. A study evaluating its effects on various cancer cell lines demonstrated significant cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values obtained from these studies are summarized in Table 1.
Cell Line | IC50 (μM) |
---|---|
A549 | 14.2 ± 2.3 |
MDA-MB-231 | 18.5 ± 1.8 |
These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy.
Enzyme Inhibition Studies
This compound has also been studied for its role as an enzyme inhibitor. For instance, it has been shown to inhibit specific proteases involved in disease mechanisms. The inhibition kinetics were evaluated using various concentrations of the compound, revealing a dose-dependent response.
Case Study 1: Inhibition of SARS-CoV Proteases
A notable study investigated the potential of this compound as an inhibitor of SARS-CoV proteases. The compound was tested against the main protease (Mpro) of SARS-CoV, with findings indicating that it could effectively reduce viral replication in vitro. The study reported an EC50 value of approximately , highlighting its potential as an antiviral agent .
Case Study 2: Antioxidant Activity
Another research effort focused on the antioxidant properties of this compound. It was found to scavenge free radicals effectively in various assays, suggesting that it may play a protective role against oxidative stress-related cellular damage.
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
Compound | IC50 (μM) | Notes |
---|---|---|
Ethyl 5-bromo-3-cyano-2-formylbenzoate | >100 | Lower potency in anticancer activity |
Ethyl 3-bromo-4-fluorobenzoate | <20 | Higher reactivity but similar mechanism |
This comparison underscores the distinct biological profile of this compound relative to structurally similar compounds.
Properties
IUPAC Name |
ethyl 3-bromo-4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBQSMUEOIQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593231 | |
Record name | Ethyl 3-bromo-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362527-61-5 | |
Record name | Ethyl 3-bromo-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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